molecular formula C6H13ClO2S B14560386 Hexyl sulfurochloridoite CAS No. 62101-25-1

Hexyl sulfurochloridoite

Cat. No.: B14560386
CAS No.: 62101-25-1
M. Wt: 184.69 g/mol
InChI Key: HFPTUYKNPFLHAV-UHFFFAOYSA-N
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Description

Hexyl sulfurochloridoite is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a hexyl group attached to a sulfur atom, which is further bonded to a chlorine atom. The specific structure and reactivity of this compound make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl sulfurochloridoite typically involves the reaction of hexyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:

C6H13OH+SOCl2C6H13SCl+SO2+HCl\text{C}_6\text{H}_{13}\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{13}\text{SCl} + \text{SO}_2 + \text{HCl} C6​H13​OH+SOCl2​→C6​H13​SCl+SO2​+HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is often heated to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexyl sulfurochloridoite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium alkoxides (NaOR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides (R-S(=O)-R’) and sulfones (R-S(=O)₂-R’).

    Reduction: Thiols (R-SH) and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl sulfurochloridoite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of hexyl sulfurochloridoite involves its interaction with various molecular targets. The sulfur-chlorine bond is reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Hexyl sulfurochloridoite can be compared with other sulfur-containing compounds such as:

    Hexyl thiol: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Hexyl sulfoxide: An oxidized form with different chemical properties and reactivity.

    Hexyl sulfone: Another oxidized derivative with distinct applications and stability.

The uniqueness of this compound lies in its specific reactivity due to the presence of both sulfur and chlorine atoms, which allows for a wide range of chemical transformations and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technology.

Properties

CAS No.

62101-25-1

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

1-chlorosulfinyloxyhexane

InChI

InChI=1S/C6H13ClO2S/c1-2-3-4-5-6-9-10(7)8/h2-6H2,1H3

InChI Key

HFPTUYKNPFLHAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)Cl

Origin of Product

United States

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